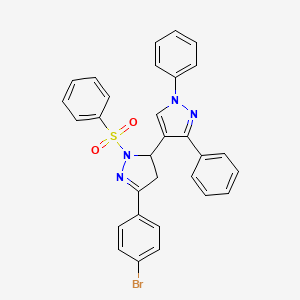

2-(benzenesulfonyl)-5-(4-bromophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Description

2-(Benzenesulfonyl)-5-(4-bromophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a pyrazole-based heterocyclic compound featuring a benzenesulfonyl group, a 4-bromophenyl substituent, and two phenyl rings. Its structure combines sulfonyl, halogen, and aromatic moieties, which are critical for modulating physicochemical properties and biological activity. This compound belongs to the broader class of 3,4-dihydrobipyrazoles, which are studied for applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibition activities .

Propriétés

IUPAC Name |

4-[2-(benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23BrN4O2S/c31-24-18-16-22(17-19-24)28-20-29(35(32-28)38(36,37)26-14-8-3-9-15-26)27-21-34(25-12-6-2-7-13-25)33-30(27)23-10-4-1-5-11-23/h1-19,21,29H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOOQBYTXBDXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-5-(4-bromophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the condensation of hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine.

Bromination: The bromophenyl group can be introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

2-(benzenesulfonyl)-5-(4-bromophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of new derivatives with substituted nucleophiles.

Applications De Recherche Scientifique

2-(benzenesulfonyl)-5-(4-bromophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the design of new materials with unique electronic and optical properties.

Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-(benzenesulfonyl)-5-(4-bromophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Halogenated Derivatives

- 4-Bromophenyl vs. 4-Chlorophenyl: Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions in biological systems compared to chlorine. Target Compound: The 4-bromophenyl group may enhance antimicrobial activity relative to chloro analogs, as seen in pyrazole-thiazole derivatives where halogenated compounds showed superior potency against bacterial/fungal strains .

Sulfonyl/Sulfonamide Groups

- Benzenesulfonyl vs. Benzenesulfonamide :

Sulfonyl groups increase electron-withdrawing effects and stability compared to sulfonamides. Compounds like 4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide (CAS: 325737-70-0) are evaluated for carbonic anhydrase inhibition and cytotoxicity, whereas sulfonyl-containing derivatives (e.g., the target compound) may prioritize antimicrobial or kinase inhibition pathways .

Aromatic Substitution Patterns

- Diphenyl vs. Methoxy-Substituted Phenyl: Methoxy groups improve solubility but reduce lipophilicity. For instance, 5-(2,4-dimethoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4-bipyrazole]-2-carboxamide (6d) has a melting point of 208–210°C and higher yield (92%) compared to non-methoxy analogs, suggesting substituents influence crystallinity and synthetic efficiency .

Antimicrobial Activity

- Halogenated pyrazole derivatives (e.g., 5-(4-bromophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4-bipyrazole]-2-carboxamide ) show broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (MIC: 4–16 µg/mL) . The target compound’s bromophenyl and sulfonyl groups likely contribute to similar or enhanced activity.

Enzyme and Receptor Targeting

- FPR Agonists: Pyridazinone derivatives with 4-bromophenyl groups (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2 agonists, activating calcium mobilization in neutrophils . The target compound’s sulfonyl group may alter receptor specificity compared to acetamide analogs.

- Kinase Inhibition : Pyrazole-carboxamides with aryl substitutions (e.g., 3′-(4-(benzyloxy)phenyl)-1′-phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1′H,2H–3,4-bipyrazole-2-carboxamides ) inhibit EGFR kinase (IC₅₀: 0.12–1.8 µM), suggesting the target compound’s diphenyl groups could enhance binding to hydrophobic kinase pockets .

Physicochemical Properties

Activité Biologique

2-(benzenesulfonyl)-5-(4-bromophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a synthetic compound belonging to the bipyrazole class, characterized by its unique structural features including a benzenesulfonyl group and a bromophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Bipyrazole Core : This is achieved through the condensation of hydrazine derivatives with diketones under acidic or basic conditions.

- Introduction of the Benzenesulfonyl Group : This is accomplished via sulfonylation reactions using benzenesulfonyl chloride.

- Bromination : The bromophenyl group is introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) .

Anticancer Properties

Research indicates that 2-(benzenesulfonyl)-5-(4-bromophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can reduce cell viability in cancer cell lines such as MCF7 (IC50 = 39.70 µM) . The mechanism of action appears to involve the activation of caspases, which are crucial for apoptosis. Specifically, compounds structurally related to this bipyrazole have shown to modulate caspase-3 and caspase-7 activities, leading to enhanced apoptotic signaling in cancer cells .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. In various assays, it has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this bipyrazole derivative, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Anticancer Activity (IC50) | Mechanism |

|---|---|---|---|

| 2-(benzenesulfonyl)-5-phenyl-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole | Lacks bromophenyl group | Not specified | Not specified |

| 2-(benzenesulfonyl)-5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole | Contains chlorophenyl group | Not specified | Not specified |

The presence of the bromophenyl group in our compound enhances its electronic properties, potentially increasing its reactivity and interaction with biological targets compared to analogs lacking this feature .

Case Studies

Several studies have highlighted the biological efficacy of bipyrazole derivatives:

- Cytotoxicity Studies : A study demonstrated that related pyrazole compounds showed potent cytotoxicity against various cancer cell lines, with some achieving IC50 values as low as 0.26 μM .

- Enzyme Inhibition : Other research indicated that compounds with similar structures inhibited metabolic enzymes relevant to neurodegenerative disorders, showcasing a broad spectrum of biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.